(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
CAS No.: 7306-64-1
VCID: VC0014113
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one - 7306-64-1](/images/no_structure.jpg)
Description | "(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one" is a chemical compound with a molecular weight of 260.28 g/mol . It has multiple identifiers, including CAS number 14131-84-1 and PubChem CID 10879828 . The compound is also known by other names, such as (3aS,6R,6aS)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one . This compound can be sourced from various suppliers, including BLD Pharmatech, AK Scientific Inc., and ChemScene, with purities ranging from 95% to 98% . It is offered in various quantities and prices . The compound has aLogP of 0.47, 18 heavy atoms, one rotatable bond, and three rings . It also has a polar surface area of 66, six hydrogen bond acceptors, and one hydrogen bond donor . A similar chemical compound is (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-ol . When working as a research assistant, it's important to highlight skills such as data collection, analysis, attention to detail, and quality control . A concise, well-organized resume that emphasizes relevant projects and accomplishments is recommended . |
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CAS No. | 7306-64-1 |
Product Name | (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Molecular Formula | C12H18O6 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Standard InChI | InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1 |
Standard InChIKey | OFZPAXSEAVOAKB-KZVJFYERSA-N |
SMILES | CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C |
Canonical SMILES | CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C |
Synonyms | 2,3:5,6-Bis-O-(1-methylethylidene)-L-gulonic Acid γ-Lactone; 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone; |
PubChem Compound | 10923201 |
Last Modified | Sep 14 2023 |
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